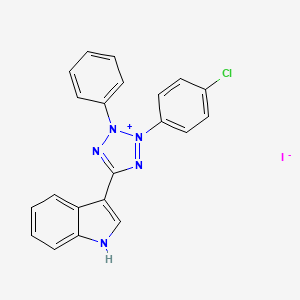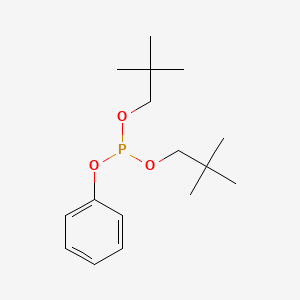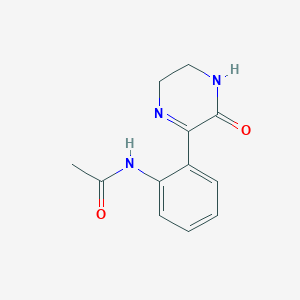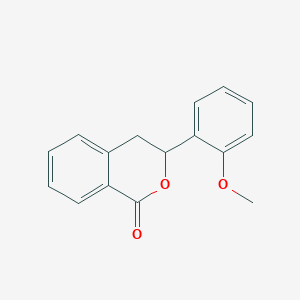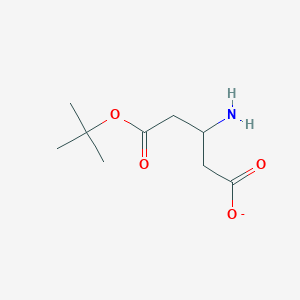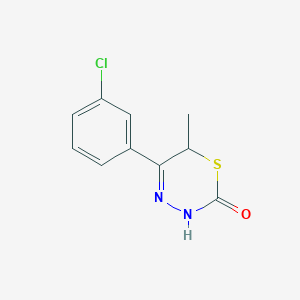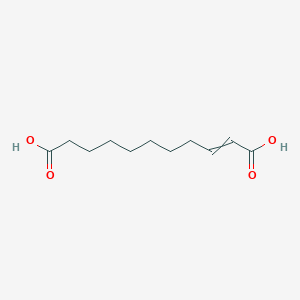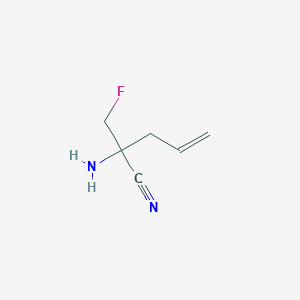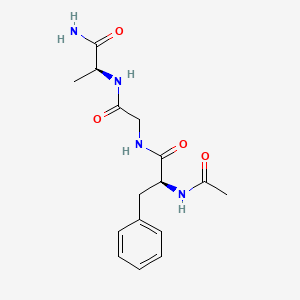
N-Acetyl-L-phenylalanylglycyl-L-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-phenylalanylglycyl-L-alaninamide is a synthetic peptide compound with the molecular formula C16H22N4O4 It is composed of three amino acids: phenylalanine, glycine, and alanine, each linked by peptide bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanylglycyl-L-alaninamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include the tert-butyloxycarbonyl (Boc) group for the amino group and the methyl ester for the carboxyl group.
Coupling Reaction: The first step involves coupling N-acetyl-L-phenylalanine with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are then removed under acidic or basic conditions to yield the intermediate dipeptide.
Second Coupling: The intermediate dipeptide is then coupled with L-alanine using similar coupling reagents and conditions to form the final tripeptide, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
化学反応の分析
Types of Reactions
N-Acetyl-L-phenylalanylglycyl-L-alaninamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Oxidation: The phenylalanine residue can undergo oxidation reactions, forming products such as phenylalanine hydroxylase.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Yields the individual amino acidsN-acetyl-L-phenylalanine, glycine, and L-alanine.
Oxidation: Produces oxidized derivatives of phenylalanine.
Substitution: Results in modified peptides with new functional groups.
科学的研究の応用
N-Acetyl-L-phenylalanylglycyl-L-alaninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to the active site of enzymes, inhibiting or modulating their activity. The presence of the phenylalanine residue allows for aromatic interactions, while the glycine and alanine residues provide flexibility and stability to the peptide structure.
類似化合物との比較
Similar Compounds
N-Acetyl-L-phenylalanine: A simpler analog with only one amino acid.
N-Acetyl-L-alanine: Another analog with a single amino acid.
N-Acetyl-L-phenylalanylglycine: A dipeptide analog.
Uniqueness
N-Acetyl-L-phenylalanylglycyl-L-alaninamide is unique due to its tripeptide structure, which provides a balance of aromatic, aliphatic, and flexible residues. This combination allows for diverse interactions and applications in various fields.
特性
CAS番号 |
85338-71-2 |
|---|---|
分子式 |
C16H22N4O4 |
分子量 |
334.37 g/mol |
IUPAC名 |
(2S)-2-acetamido-N-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C16H22N4O4/c1-10(15(17)23)19-14(22)9-18-16(24)13(20-11(2)21)8-12-6-4-3-5-7-12/h3-7,10,13H,8-9H2,1-2H3,(H2,17,23)(H,18,24)(H,19,22)(H,20,21)/t10-,13-/m0/s1 |
InChIキー |
XDURSYFMSHEEPO-GWCFXTLKSA-N |
異性体SMILES |
C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C |
正規SMILES |
CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
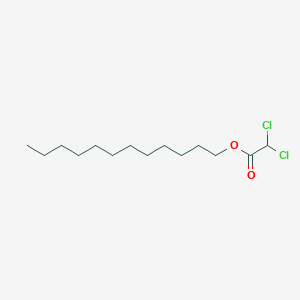
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
